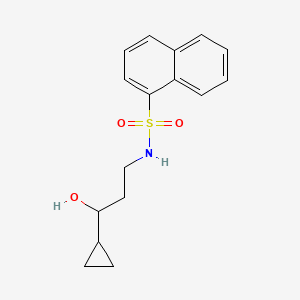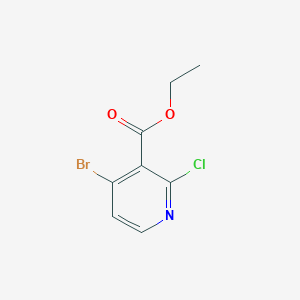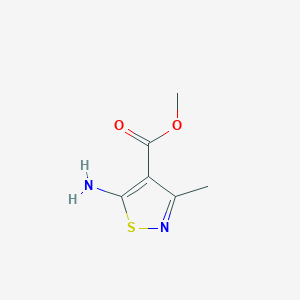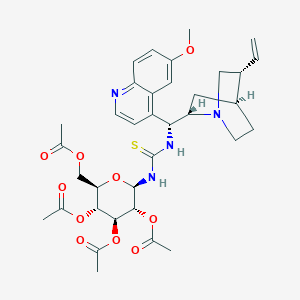
3-Bromo-2,6-dichlorobenzonitrile
描述
3-Bromo-2,6-dichlorobenzonitrile: is an organic compound with the molecular formula C7H2BrCl2N and a molecular weight of 250.91 g/mol . It is a solid at room temperature and is used as an intermediate in the synthesis of various chemical compounds . This compound is characterized by the presence of bromine and chlorine atoms attached to a benzonitrile core, making it a valuable building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 2,6-dichlorobenzonitrile: One common method involves the bromination of 2,6-dichlorobenzonitrile using potassium bromate and sulfuric acid.
Ammoxidation of Dichlorotoluenes: Another method involves the ammoxidation of dichlorotoluenes, which is an industrial process used to produce dichlorobenzonitriles economically and in an environmentally friendly manner.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2,6-dichlorobenzonitrile can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the formation of tetrazoles via gold-catalyzed nucleophilic cycloaddition with sodium azide.
Common Reagents and Conditions:
Potassium Bromate and Sulfuric Acid: Used for bromination reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Sodium Azide and Gold Catalysts: Used for cycloaddition reactions.
Major Products Formed:
3-Aminoindazole: Formed through nucleophilic substitution and cyclization reactions.
Tetrazoles: Formed through cycloaddition reactions.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: 3-Bromo-2,6-dichlorobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Precursor for Bioactive Molecules: It serves as a precursor for the synthesis of bioactive molecules, such as 3-aminoindazole derivatives, which have potential therapeutic applications.
Industry:
Herbicides and Pesticides: Dichlorobenzonitriles, including this compound, are used in the production of herbicides and pesticides.
作用机制
The mechanism of action of 3-bromo-2,6-dichlorobenzonitrile is primarily related to its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes the nitrile group more susceptible to nucleophilic attack . This property is exploited in various synthetic applications, where the compound acts as a reactive intermediate .
相似化合物的比较
2,6-Dichlorobenzonitrile: Similar in structure but lacks the bromine atom.
2,4-Dichlorobenzonitrile: Another dichlorobenzonitrile derivative with chlorine atoms at different positions.
2,6-Difluorobenzonitrile: Contains fluorine atoms instead of chlorine.
Uniqueness:
属性
IUPAC Name |
3-bromo-2,6-dichlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRMRBTVDVNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B3239756.png)
![[2-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B3239774.png)
![2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3239781.png)





